1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine
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Overview
Description
1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methanesulfonyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine typically involves multi-step organic reactions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is often introduced using methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N).
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be added using methylthiol (CH3SH) or its derivatives under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Substitution: Various substituted pyrrolidines
Scientific Research Applications
1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The methanesulfonyl and methylsulfanyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methanesulfonyl]pyrrolidine
- 1-[(4-methylphenyl)methanesulfonyl]pyrrolidine
- 1-[(3-methylphenyl)methanesulfonyl]-2-(methylsulfanyl)pyrrolidine
Uniqueness
1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine is unique due to the specific positioning of the methanesulfonyl and methylsulfanyl groups on the pyrrolidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-3-methylsulfanylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-11-4-3-5-12(8-11)10-18(15,16)14-7-6-13(9-14)17-2/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJRLXIHZOKDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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